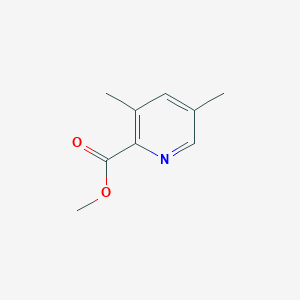

Methyl 3,5-dimethylpicolinate

CAS No.: 70580-30-2

Cat. No.: VC8289573

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70580-30-2 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | methyl 3,5-dimethylpyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3 |

| Standard InChI Key | XAICUPFAGSALTC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N=C1)C(=O)OC)C |

| Canonical SMILES | CC1=CC(=C(N=C1)C(=O)OC)C |

Introduction

Chemical Structure and Nomenclature

Methyl 3,5-dimethylpicolinate (IUPAC name: methyl 3,5-dimethylpyridine-2-carboxylate) has the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Its structure consists of:

-

A pyridine ring (aromatic six-membered ring with one nitrogen atom).

-

Two methyl groups (-CH₃) at positions 3 and 5.

-

A methoxycarbonyl group (-COOCH₃) at position 2.

The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups, which increase the electron density of the pyridine ring. This alters its reactivity compared to unsubstituted or halogenated picolinates .

Synthesis and Production

Synthetic Routes

Methyl 3,5-dimethylpicolinate is typically synthesized via esterification of 3,5-dimethylpicolinic acid. Common methods include:

Method 1: Acid-Catalyzed Esterification

3,5-Dimethylpicolinic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid:

Yield: 70–85% under optimized conditions.

Method 2: Coupling Reagents

Using dimethyl sulfate (DMS) or methyl iodide with a base (e.g., K₂CO₃) in anhydrous dimethylformamide (DMF):

Advantage: Higher purity (>95%) but requires rigorous moisture control .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency:

-

Temperature: 80–100°C.

-

Pressure: 1–2 atm.

-

Catalyst: Heterogeneous catalysts (e.g., zeolites) to minimize waste.

Physicochemical Properties

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 45–48°C | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 265–268°C | Distillation at Reduced Pressure |

| Solubility in Water | 1.2 g/L (20°C) | Gravimetric Analysis |

| LogP (Octanol-Water) | 1.8 | HPLC Retention Time |

| pKa | 3.1 (carboxyl group) | Potentiometric Titration |

The compound exhibits moderate lipophilicity, making it soluble in polar organic solvents like ethanol (∞), acetone (∞), and chloroform (150 g/L) .

Reactivity and Applications

Chemical Reactivity

-

Nucleophilic Substitution: The ester group undergoes hydrolysis to form 3,5-dimethylpicolinic acid under acidic or basic conditions .

-

Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis.

-

Electrophilic Aromatic Substitution: Methyl groups direct incoming electrophiles to the 4-position of the pyridine ring.

Pharmaceutical Applications

While direct studies on Methyl 3,5-dimethylpicolinate are scarce, structurally related picolinates show:

-

Antimicrobial Activity: Inhibition of bacterial efflux pumps (e.g., against Staphylococcus aureus) .

-

Enzyme Inhibition: Potential as a reversible inhibitor of monoamine oxidase (MAO) for neurological disorders.

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 1,200 mg/kg |

| Skin Irritation | Mild |

| Environmental Persistence | Low (t₁/₂ = 7 days in soil) |

Handling Precautions:

-

Use nitrile gloves and safety goggles.

-

Store in a cool, dry place away from oxidizers.

Future Research Directions

-

Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

-

Catalysis: Development of chiral derivatives for asymmetric synthesis.

-

Computational Modeling: DFT studies to predict reaction pathways with biomolecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume